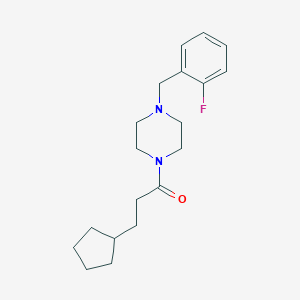![molecular formula C18H28N2O B247584 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine, also known as EBM, is a chemical compound that belongs to the class of morpholine-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The mechanism of action of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. This compound has also been shown to inhibit the activity of various receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway. This compound has also been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively. In addition, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for various assays. This compound has also been found to be stable under various conditions, including high temperatures and acidic environments. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications in drug discovery.
将来の方向性
There are several future directions for the study of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in cancer therapy, including its synergistic effects with other chemotherapeutic agents. In addition, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
合成法
The synthesis of 4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine involves the reaction of morpholine with 4-ethylbenzyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's disease and Parkinson's disease, respectively.
特性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
4-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H28N2O/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)20-11-13-21-14-12-20/h3-6,18H,2,7-15H2,1H3 |
InChIキー |
WDBXJGKOZGBOOD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
正規SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)




